
Fmoc-N-Me-Glu(OAll)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-Me-Glu(OAll)-OH typically involves the reaction of N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamic acid with allyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst and an organic solvent. The process involves the formation of an ester bond between the carboxyl group of the glutamic acid and the hydroxyl group of the allyl alcohol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-N-Me-Glu(OAll)-OH undergoes various chemical reactions, including:
Oxidation: The allyl ester group can be oxidized to form corresponding acids or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The allyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl ester group can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Fmoc-N-Me-Glu(OAll)-OH has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Fmoc-N-Me-Glu(OAll)-OH involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino group of glutamic acid, preventing unwanted side reactions during peptide bond formation. The allyl ester group can be selectively removed under specific conditions, allowing for the formation of cyclic peptides and other complex structures .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Glu(OAll)-OH: Similar to Fmoc-N-Me-Glu(OAll)-OH but without the N-methyl group.
Fmoc-Glu(OMe)-OH: Another derivative of glutamic acid with a methoxy group instead of an allyl group.
Uniqueness
This compound is unique due to the presence of the N-methyl group, which can influence the reactivity and properties of the compound. This makes it particularly useful in specific peptide synthesis applications where selective protection and deprotection are required .
Propiedades
Fórmula molecular |
C24H25NO6 |
|---|---|
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-oxo-5-prop-2-enoxypentanoic acid |
InChI |
InChI=1S/C24H25NO6/c1-3-14-30-22(26)13-12-21(23(27)28)25(2)24(29)31-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h3-11,20-21H,1,12-15H2,2H3,(H,27,28)/t21-/m0/s1 |
Clave InChI |
QHGCJBFSYCTXGI-NRFANRHFSA-N |
SMILES isomérico |
CN([C@@H](CCC(=O)OCC=C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canónico |
CN(C(CCC(=O)OCC=C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



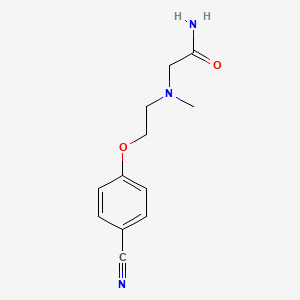

![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B14898904.png)



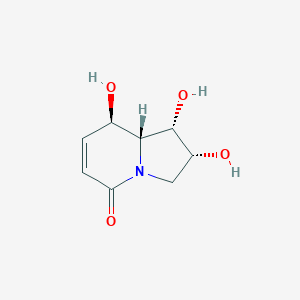
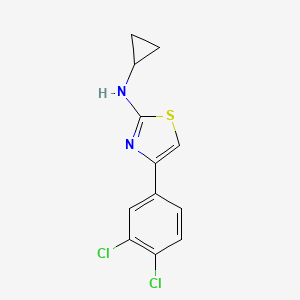
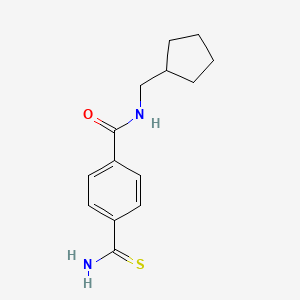
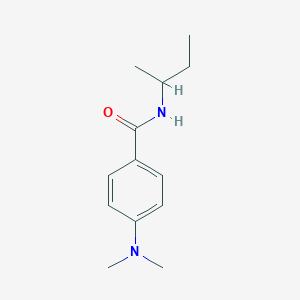

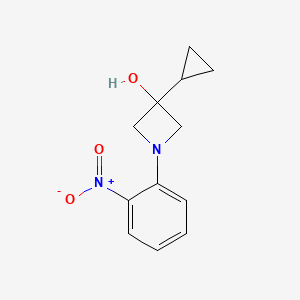
![3-(5-hydroxy-1H-indol-3-yl)-2-(2-((6-oxo-6H-benzo[c]chromen-3-yl)oxy)propanamido)propanoic acid](/img/structure/B14898975.png)
